
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
The synthesis of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethylpiperidine and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, substitution with an amine nucleophile would yield an amine derivative of the piperidine compound.
科学研究应用
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide involves its interaction with biological targets:
Molecular Targets: The compound can interact with receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to physiological effects. These pathways may include signal transduction cascades and metabolic processes.
相似化合物的比较
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloroethyl)-4,4-dimethylpiperidine and 1-(2-Iodoethyl)-4,4-dimethylpiperidine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity and properties, making it distinct from its chloro and iodo counterparts. This uniqueness can be exploited in specific chemical reactions and applications.
属性
分子式 |
C9H19Br2N |
|---|---|
分子量 |
301.06 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4,4-dimethylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(2)3-6-11(7-4-9)8-5-10;/h3-8H2,1-2H3;1H |
InChI 键 |
JQMKIDYTULDTLR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)CCBr)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


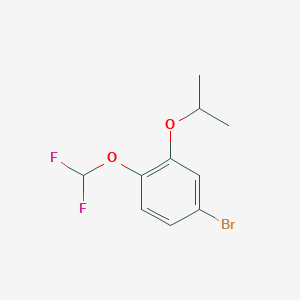
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
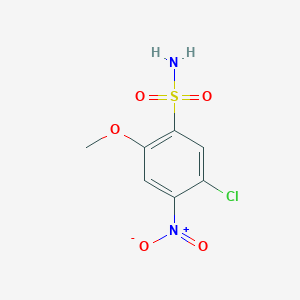
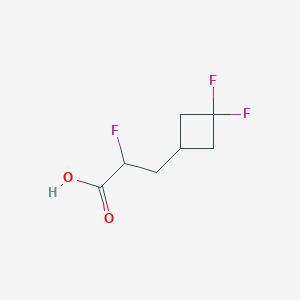
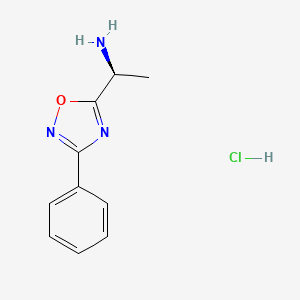
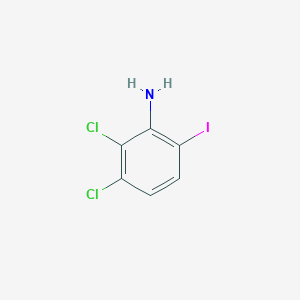
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

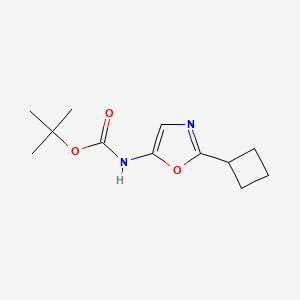

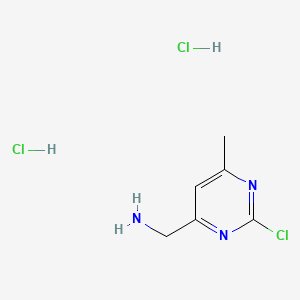
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
